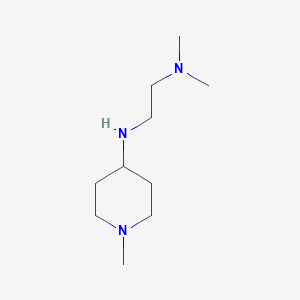

2-(4-Methylphenoxy)ethanamine

Vue d'ensemble

Description

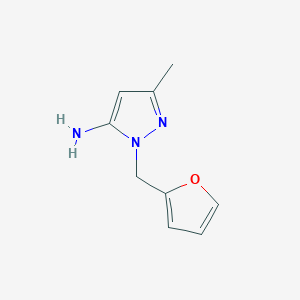

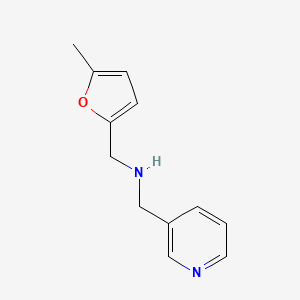

2-(4-Methylphenoxy)ethanamine is a chemical compound that can be considered a derivative of phenol and ethanamine, where a methyl group is attached to the phenyl ring. It is structurally related to biogenic amines, which are organic compounds with biological activity involving an amino group. Although the provided papers do not directly discuss 2-(4-Methylphenoxy)ethanamine, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 2-(4-Methylphenoxy)ethanamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, 2-(4-Azulenyl)ethanamine derivatives were synthesized using methyleneammonium salts and sodium 4-methylazulenide, among other starting materials . Another example is the synthesis of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which was achieved through a novel route starting from 2-nitrochlorobenzene and involving several steps such as O-alkylation, reduction, and hydrazinolysis . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methylphenoxy)ethanamine has been characterized using various spectroscopic techniques. For example, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was studied using X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds with structures related to 2-(4-Methylphenoxy)ethanamine can be complex. For instance, 2-Hydroxy-2-methylpropiophenone underwent multiple arylation reactions involving C-C and C-H bond cleavages in the presence of a palladium catalyst . This indicates that compounds with similar structures can participate in various organic reactions, which may include substitutions, additions, and bond cleavage processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. Spectroscopic investigations and quantum chemical computational studies, such as those performed on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, provide insights into the electronic structure, which in turn can influence properties like solubility, melting point, and reactivity . Additionally, the study of tautomerism, as seen in the case of (E)-2-{[2-(hydroxymethyl)phenylimino]methyl}-5-methoxyphenol, can reveal information about the stability and reactivity of different forms of a compound .

Applications De Recherche Scientifique

Identification and Analysis

- 2-(4-Methylphenoxy)ethanamine and its analogs, such as 25X-NBOH compounds, are identified using gas chromatography-mass spectrometry with heptafluorobutyric anhydride derivatization. This technique is essential for forensic analysis due to the compounds' low concentrations and thermolabile nature (Lum et al., 2020).

Synthesis and Pharmacology

- Schiff bases derived from 2-(4-Methylphenoxy)ethanamine show potential as antimicrobial and antidiabetic agents. They have been synthesized using an environmentally friendly method and demonstrate inhibitory activities in vitro (G et al., 2023).

- The pharmacology of psychoactive substituted N-benzylphenethylamines, including derivatives of 2-(4-Methylphenoxy)ethanamine, has been studied, revealing their potential as high potency agonists at 5-HT2A receptors (Eshleman et al., 2018).

Medical Applications

- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a derivative of 2-(4-Methylphenoxy)ethanamine, serves as a key intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. A novel synthetic route for this intermediate highlights its importance in pharmaceutical development (Luo et al., 2008).

Metabolism and Toxicology

- The metabolism of NBOMe compounds, including derivatives of 2-(4-Methylphenoxy)ethanamine, involves cytochrome P450 enzymes. Understanding these metabolic pathways is crucial for assessing drug interactions and potential toxicity (Nielsen et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJHHZOBJGDIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366548 | |

| Record name | 2-(4-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)ethanamine | |

CAS RN |

26583-58-4 | |

| Record name | 2-(4-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)